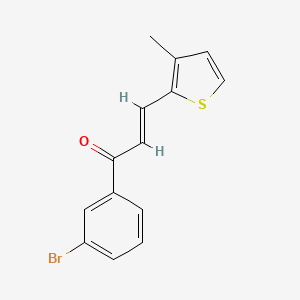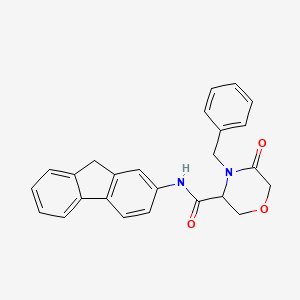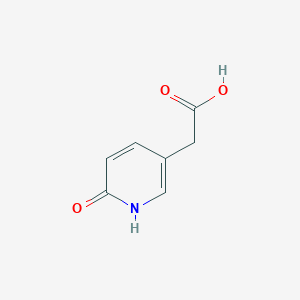![molecular formula C18H19BrClN3O B3006679 N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide CAS No. 797775-71-4](/img/structure/B3006679.png)
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile biological activity . The compound also has bromophenyl and chlorophenyl groups attached to it. These groups are often seen in various organic compounds and can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, along with bromophenyl and chlorophenyl groups . The exact spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine and chlorine atoms, which are both halogens, and the piperazine ring. Halogens are often involved in substitution reactions, while piperazine rings can participate in various reactions depending on their substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of halogens and a piperazine ring could influence properties like solubility, melting point, and stability .Scientific Research Applications
Antimicrobial and Anticancer Potential A study by Mehta et al. (2019) synthesized derivatives related to N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide and found significant antimicrobial and anticancer activities. Their research highlighted the potential of these compounds in drug development for antimicrobial and anticancer purposes.
Molecular Structure Analysis Wujec and Typek (2023) investigated a compound structurally related to this compound. Their study, detailed in Molbank, provides insights into the structural characteristics of such compounds, which is crucial for understanding their biological activities.
Central Nervous System Agent Evaluation Research by Verma et al. (2017) explored N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides as potential central nervous system agents. Their findings contribute to the potential use of similar compounds in treating CNS disorders.
Synthesis Processes and Techniques Guillaume et al. (2003) described a practical process for synthesizing a compound related to this compound, as seen in Organic Process Research & Development. This kind of research is fundamental in the development and large-scale production of pharmaceuticals.
Antiproliferative Activity through VEGFR-2-TK Inhibition Hassan et al. (2021) investigated derivatives with anticancer activity, focusing on VEGFR-2-TK inhibition. Their study in Bioorganic & Medicinal Chemistry provides valuable insights into the therapeutic potential of these compounds in cancer treatment.
Antitumor Activity of Phthalazine Derivatives Xin et al. (2018) synthesized phthalazine derivatives showing antitumor activity, relevant to our compound of interest. Details can be found in their paper linked here.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGCXUZFQYMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)
![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)




![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)
![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3006612.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B3006614.png)
![N-(2-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B3006615.png)